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Compound of Interest

Compound Name: 2,5-Dichloroterephthalic acid

Cat. No.: B079931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dichloroterephthalic acid (CAS No. 13799-90-1), a key intermediate in the synthesis of

agrochemicals and pharmaceuticals.[1] While complete, experimentally verified datasets are

not all publicly available, this document compiles referenced data, predicted spectral features

based on molecular structure, and detailed experimental protocols for acquiring and

interpreting nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass

spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic
Features
2,5-Dichloroterephthalic acid is a symmetrical molecule, which simplifies its expected NMR

spectra. The presence of carboxylic acid, aromatic, and chloro functional groups gives rise to

characteristic signals in IR and MS analyses.

Molecular Formula: C₈H₄Cl₂O₄[2] Molecular Weight: 235.02 g/mol [3]

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2,5-
Dichloroterephthalic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the compound's insolubility in common deuterated solvents at room temperature,

acquiring high-resolution NMR spectra can be challenging. Solvents such as DMSO-d₆ are

typically required. Based on the molecule's symmetry, the following signals are predicted.

Table 1: Predicted ¹H NMR Spectral Data

Predicted Chemical
Shift (δ) ppm

Multiplicity Integration Assignment

~13.0 - 14.0 Broad Singlet 2H
Carboxylic Acid (-

COOH)

~7.9 - 8.1 Singlet 2H Aromatic (Ar-H)

Table 2: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppm Assignment

~165 Carboxylic Acid (-COOH)

~135 Aromatic (C-Cl)

~133 Aromatic (C-COOH)

~131 Aromatic (C-H)

Note: Predicted values are based on standard chemical shift ranges for similar functional

groups. Actual experimental values may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum for 2,5-Dichloroterephthalic acid has been recorded using the KBr wafer

technique and is referenced in the PubChem database.[3] The characteristic absorption bands

expected for its functional groups are detailed below.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1475 Medium-Weak C=C stretch (Aromatic Ring)

~1300 Medium C-O stretch

~800-900 Strong
C-H bend (Aromatic, out-of-

plane)

~700-800 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry of 2,5-Dichloroterephthalic acid is expected to show a distinct molecular

ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Abundance Assignment

234 100% [M]⁺ (with ²³⁵Cl)

236 ~65%
[M+2]⁺ (with one ³⁵Cl and one

³⁷Cl)

238 ~10% [M+4]⁺ (with two ³⁷Cl)

Note: The molecular ion [M]⁺ corresponds to the molecule with two ³⁵Cl isotopes. The [M+2]

and [M+4] peaks arise from the natural abundance of the ³⁷Cl isotope. Fragmentation would

likely involve the loss of -OH, -COOH, and HCl.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a general guide and may require optimization for specific

instrumentation.
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NMR Sample Preparation and Acquisition
This protocol outlines the preparation of a sample for solution-state NMR.

Sample Preparation: Weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of dry 2,5-
Dichloroterephthalic acid.[4]

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆). The sample may require gentle heating or vortexing to

fully dissolve.[4]

Transfer: Once dissolved, filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, dry 5 mm NMR tube.[4]

Standard: An internal standard, such as tetramethylsilane (TMS), can be added for precise

chemical shift referencing (δ = 0.00 ppm).[5]

Acquisition: Place the NMR tube in the spectrometer. Acquire data using standard

parameters for ¹H and proton-decoupled ¹³C experiments. The number of scans for ¹³C NMR

will need to be significantly higher than for ¹H NMR to achieve a good signal-to-noise ratio.

FTIR Spectroscopy via KBr Pellet Method
This method is standard for acquiring IR spectra of solid samples.[6]

Material Preparation: Dry spectroscopic grade potassium bromide (KBr) in an oven at

~110°C for at least 2-3 hours to remove moisture. Store in a desiccator.[7]

Sample Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the 2,5-
Dichloroterephthalic acid sample to a very fine powder.[6]

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but

thoroughly mix with the ground sample until a homogeneous mixture is achieved.[6]

Pellet Pressing: Transfer the mixture to a pellet-forming die. Assemble the die and connect it

to a vacuum line for several minutes to remove trapped air and moisture.[7]
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Compression: Place the die in a hydraulic press and gradually apply 8-10 tons of pressure.

Hold the pressure for 1-2 minutes to allow the KBr to form a transparent disc.[8][9]

Analysis: Carefully remove the transparent pellet from the die and place it in the sample

holder of the FTIR spectrometer. Acquire a background spectrum (air or a pure KBr pellet)

followed by the sample spectrum.

Mass Spectrometry (Electron Ionization)
Electron Ionization (EI) is a common technique for the analysis of relatively volatile and

thermally stable organic compounds.

Sample Introduction: Introduce a small quantity of the solid sample into the mass

spectrometer, typically via a direct insertion probe.[10]

Vaporization: Gently heat the probe to vaporize the analyte into the ion source chamber,

which is under high vacuum.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing an electron to be ejected from the molecule, forming a positively

charged molecular ion ([M]⁺).[11]

Fragmentation: The high energy of the ionization process imparts excess energy to the

molecular ion, causing it to fragment into smaller, characteristic charged ions.[11][12]

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight),

which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at its specific m/z, generating the

mass spectrum.[11]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

chemical compound like 2,5-Dichloroterephthalic acid.
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General Workflow for Spectroscopic Analysis of a Solid Compound
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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